6,9-Dimethyl-2,3,4,9-tetrahydro-carbazol-1-one
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Overview
Description
6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with a unique structure that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as semiconductors and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to receptors, altering cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Uniqueness
Compared to similar compounds, 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one stands out due to its unique structural features and reactivity. Its specific substitution pattern and functional groups confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C14H15NO |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
6,9-dimethyl-3,4-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C14H15NO/c1-9-6-7-12-11(8-9)10-4-3-5-13(16)14(10)15(12)2/h6-8H,3-5H2,1-2H3 |
InChI Key |
HUCYGURJOMKPRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)C |
Origin of Product |
United States |
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